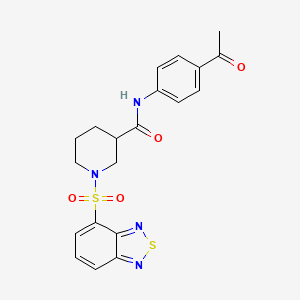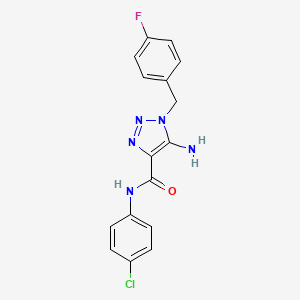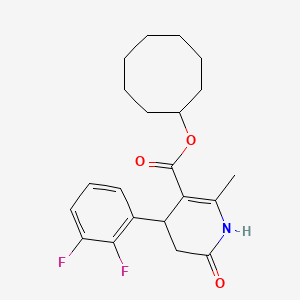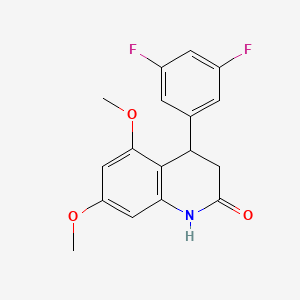![molecular formula C21H22N2O3 B11430265 2-{[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetamide](/img/structure/B11430265.png)
2-{[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetamide is an organic compound that belongs to the class of indole derivatives This compound is characterized by its complex structure, which includes an indole core substituted with acetyl, dimethylphenyl, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Substitution with Dimethylphenyl Group: The acetylated indole undergoes a Friedel-Crafts alkylation reaction with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Acetamide Group: Finally, the compound is reacted with chloroacetamide under basic conditions to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-{[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetamide exerts its effects depends on its interaction with molecular targets. The indole core can mimic natural substrates of enzymes or receptors, allowing the compound to bind and modulate their activity. This can involve pathways such as inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
- 2-{[3-acetyl-1-(4-dimethylaminophenyl)-2-methyl-1H-indol-5-yl]oxy}acetamide
- 2-{[3-acetyl-1-(3,4-dimethoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetamide
Comparison: Compared to similar compounds, 2-{[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetamide is unique due to the specific substitution pattern on the phenyl ring. This affects its chemical reactivity, binding affinity, and overall biological activity. The presence of the 2,4-dimethylphenyl group can influence the compound’s steric and electronic properties, making it distinct from other derivatives.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[3-acetyl-1-(2,4-dimethylphenyl)-2-methylindol-5-yl]oxyacetamide |
InChI |
InChI=1S/C21H22N2O3/c1-12-5-7-18(13(2)9-12)23-14(3)21(15(4)24)17-10-16(6-8-19(17)23)26-11-20(22)25/h5-10H,11H2,1-4H3,(H2,22,25) |
InChI Key |
QWAVUUWBLKRWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OCC(=O)N)C(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11430206.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11430209.png)

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methoxybenzenesulfonamide](/img/structure/B11430249.png)
![Benzyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11430256.png)
![3-(4-butylphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430261.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11430273.png)
![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11430278.png)

![N-(2-methoxyphenyl)-8-methyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11430282.png)
![5-[2-(benzyloxy)phenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11430288.png)

